1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone
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Overview
Description
1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone is an organic compound with a complex structure featuring multiple functional groups, including methoxy, phenoxy, and ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, depending on the context of its application. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-: This compound shares structural similarities with 1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another structurally related compound with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-4-7-16-10-11-19(20(14-16)22-3)24-13-12-23-18-9-6-5-8-17(18)15(2)21/h4-11,14H,12-13H2,1-3H3/b7-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRAMZXJUDRPB-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC=CC=C2C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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